2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide
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Overview
Description
2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core structure substituted with methoxyphenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxyaniline with 2-(trifluoromethyl)benzaldehyde to form an intermediate Schiff base, which is then cyclized to yield the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The quinoline core can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes. Additionally, the methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide: Unique due to the combination of methoxyphenyl and trifluoromethylphenyl groups.
2-(3-methoxyphenyl)quinoline-4-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide: Lacks the methoxyphenyl group, affecting its biological activity.
Uniqueness
The presence of both methoxyphenyl and trifluoromethylphenyl groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O2/c1-31-16-8-6-7-15(13-16)22-14-18(17-9-2-4-11-20(17)28-22)23(30)29-21-12-5-3-10-19(21)24(25,26)27/h2-14H,1H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNFUCGARZSZNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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